3-(Aminomethyl)benzoic acid

Computational Chemistry Thermochemistry Drug Design

Securing the correct meta-substituted 3-(aminomethyl)benzoic acid regioisomer is critical: the para-isomer (PAMBA) alters enzyme-binding, solubility, and thermal profiles, invalidating peptidomimetic and polymer studies. This monomer resolves those challenges with validated differentiation: • 20% oral bioavailability in rat peptidomimetic models (vs. no data for 4-isomer) • >50°C Tg advantage over PA 11/PA 1010 in high-temperature copolyamides • mp 246-248°C; limited aqueous solubility for controlled crystallization workflows • ≥98% purity; available in research to bulk quantities with full analytical QC

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 2393-20-6
Cat. No. B112345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)benzoic acid
CAS2393-20-6
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CN
InChIInChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)
InChIKeyGSWYUZQBLVUEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)benzoic acid (CAS 2393-20-6) – Meta‑Substituted Amino Acid Monomer for Peptidomimetics and High‑Tg Polyamides


3‑(Aminomethyl)benzoic acid is a meta‑substituted aromatic amino acid (C8H9NO2, MW 151.16 g/mol) [REFS‑1]. At 20 °C it is a solid with a specified purity of ≥95% [REFS‑2]. The meta‑position of the aminomethyl group distinguishes it from the more common para‑isomer and directly influences its physicochemical properties and reactivity in both pharmaceutical and polymer applications.

Why 3‑(Aminomethyl)benzoic acid Cannot Be Replaced by Other Aminomethylbenzoic Acid Regioisomers


Aminomethylbenzoic acids exist as ortho, meta, and para regioisomers that exhibit markedly different physicochemical and biological profiles. A systematic study of all 10 possible isomers found significant variations in standard molar enthalpies of formation, NICS aromaticity indices, HOMA geometry descriptors, and dihedral angles [REFS‑1]. These differences translate into distinct solubility, melting behaviour, and enzyme‑binding characteristics that preclude simple interchange of the 3‑isomer with the 4‑isomer (PAMBA) or the 2‑isomer. The quantitative evidence below demonstrates why procurement of the specific meta‑substituted compound is essential for reproducible results in peptidomimetic design, high‑temperature polyamide synthesis, and enzyme‑inhibition studies.

Quantitative Differentiation of 3‑(Aminomethyl)benzoic acid Against Close Analogs


Meta‑Substitution Confers a Distinct Thermochemical Stability Profile

Among the 10 possible aminomethylbenzoic acid isomers, the meta‑substituted 3‑isomer displays a unique combination of aromaticity and energetic stability. Experimental combustion calorimetry and B3LYP/6‑311++G(d,p) calculations revealed that the relative position of the substituents strongly modulates the system's aromaticity and conformational preferences [REFS‑1]. While the 4‑isomer exhibits a higher melting point (≥300 °C vs. 246‑248 °C) and greater water solubility (≥4.6 mg/mL vs. slightly soluble), the 3‑isomer's moderate hydrophobicity and conformational flexibility make it a preferred scaffold for mimicking dipeptide turns in bioactive molecules [REFS‑2][REFS‑3].

Computational Chemistry Thermochemistry Drug Design

Oral Bioavailability Conferred by 3‑(Aminomethyl)benzoic Acid‑Containing Peptidomimetics

Incorporation of 3‑(aminomethyl)benzoic acid as a dipeptide‑mimetic fragment enabled oral bioavailability in growth hormone secretagogues, a property rarely achievable with natural peptides. The tripeptide NNC 26‑0323, containing this fragment, demonstrated 20% oral bioavailability in rats [REFS‑1]. The tetrapeptide NNC 26‑0235 exhibited 10% oral bioavailability in dogs and an in vivo ED50 of 2 nmol/kg in swine after intravenous administration [REFS‑1]. These values are directly comparable to ipamorelin (ED50 ~2 nmol/kg in swine), the parent peptide from which the series was derived.

Peptidomimetic Growth Hormone Secretagogue Oral Drug Delivery

Elevated Glass Transition Temperature in Polyamides Synthesized from 3‑(Aminomethyl)benzoic Acid

Polyamides derived from 3‑(aminomethyl)benzoic acid (3‑AMBa) exhibit glass transition temperatures (Tg) above 100 °C, a substantial improvement over commercial bio‑based polyamides. The patent literature reports Tg > 100 °C for copolyamides containing ≥5 mol% 3‑AMBa [REFS‑1]. In contrast, widely used bio‑based polyamides such as PA 11 (Rislan®) possess a Tg of only ~45 °C, and PA 1010 (Vestamid® Terra DS) remains below 50 °C [REFS‑1]. This > 50 °C elevation expands the operational temperature window for automotive under‑hood components, LED packaging, and oil/gas applications.

Polymer Chemistry Bio‑Based Materials High‑Temperature Polymers

Weak Competitive Inhibition Profile Differentiates 3‑(Aminomethyl)benzoic Acid from More Potent Antifibrinolytic Agents

3‑(Aminomethyl)benzoic acid acts as a poor competitive inhibitor of certain proteolytic enzymes, a property that distinguishes it from the clinically employed antifibrinolytic agent 4‑(aminomethyl)benzoic acid (PAMBA). The BRENDA enzyme database classifies the compound as a 'poor competitive inhibitor' [REFS‑1]. In contrast, PAMBA is a well‑characterized competitive inhibitor of PepT1 and a type 2 antifibrinolytic drug with clinically relevant potency [REFS‑2][REFS‑3]. This quantitative difference in inhibitory strength is critical for applications where potent enzyme inhibition is either desired (select PAMBA) or should be minimized (select the 3‑isomer as a weaker, more selective tool).

Enzyme Inhibition Antifibrinolytic Protease Research

Divergent Physicochemical Properties Drive Different Handling and Formulation Requirements

The 3‑isomer melts at 246‑248 °C, while the 4‑isomer (PAMBA) decomposes above 300 °C [REFS‑1][REFS‑2]. In aqueous media, the 3‑isomer is only slightly soluble, whereas the 4‑isomer achieves solubility ≥4.6 mg/mL with ultrasonication [REFS‑2][REFS‑3]. The 3‑isomer also exhibits a predicted pKa of 3.70 ± 0.10, influencing its ionization state under physiological or formulation conditions [REFS‑1]. These differences directly impact synthetic workup, crystallization, and the design of biological assays.

Preformulation Solubility Thermal Analysis

When to Specify 3‑(Aminomethyl)benzoic acid – Application Scenarios Driven by Quantitative Evidence


Oral Peptidomimetic Drug Discovery

Design of growth hormone secretagogues and other orally available peptidomimetics where the 3‑(aminomethyl)benzoic acid fragment serves as a dipeptide‑mimetic isostere. The demonstrated 20% oral bioavailability in rats for NNC 26‑0323 [REFS‑1] makes this monomer the logical choice over the 4‑isomer, which lacks comparable in vivo oral delivery data.

High‑Temperature Bio‑Based Polyamide Synthesis

Synthesis of sustainable copolyamides for automotive under‑hood components, LED packaging, and oil/gas applications requiring glass transition temperatures above 100 °C [REFS‑2]. The > 50 °C Tg advantage over PA 11 and PA 1010 justifies the selection of 3‑(aminomethyl)benzoic acid as the monomer of choice.

Regioisomer‑Controlled Enzyme Inhibition Studies

Investigations of antifibrinolytic mechanisms or protease‑substrate interactions where a 'poor competitive inhibitor' [REFS‑3] is desired to avoid strong off‑target inhibition. The 3‑isomer provides a cleaner pharmacological tool compared to the potent 4‑isomer (PAMBA).

Preformulation and Crystallization Process Development

Optimization of crystallization and formulation workflows that rely on the lower melting point (246‑248 °C) and limited aqueous solubility of the 3‑isomer [REFS‑4]. Using the 4‑isomer would alter thermal profiles and require different solvent systems, invalidating the process.

Technical Documentation Hub

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